molecular formula C7H7KO5S B14778039 Potassium 2-methoxy-4-sulfophenolate

Potassium 2-methoxy-4-sulfophenolate

Cat. No.: B14778039
M. Wt: 242.29 g/mol
InChI Key: QFRKWSPTCBGLSU-UHFFFAOYSA-M
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Description

Potassium 2-methoxy-4-sulfophenolate is an organic compound with the molecular formula C7H7KO5S. It is a potassium salt of 2-methoxy-4-sulfophenol, characterized by its phenolic structure with a methoxy group at the second position and a sulfonate group at the fourth position. This compound is known for its applications in various scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 2-methoxy-4-sulfophenolate typically involves the sulfonation of 2-methoxyphenol (guaiacol) followed by neutralization with potassium hydroxide. The reaction conditions generally include:

    Sulfonation: 2-methoxyphenol is reacted with sulfuric acid or chlorosulfonic acid to introduce the sulfonate group at the para position.

    Neutralization: The resulting sulfonic acid derivative is then neutralized with potassium hydroxide to form the potassium salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pH, and concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Potassium 2-methoxy-4-sulfophenolate can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced under specific conditions to yield different phenolic derivatives.

    Substitution: The methoxy and sulfonate groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Various reduced phenolic derivatives.

    Substitution: Alkylated or acylated phenolic compounds.

Scientific Research Applications

Potassium 2-methoxy-4-sulfophenolate has diverse applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

    Potassium 2-methoxy-4-vinylphenolate: Known for its quorum-sensing inhibition properties.

    Sodium 2-hydroxy-4-methoxybenzenesulfonate: Similar structure but with sodium instead of potassium.

    4-Methoxysalicylic acid: Contains a carboxylic acid group instead of a sulfonate group.

Uniqueness

Potassium 2-methoxy-4-sulfophenolate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit quorum-sensing and its anti-inflammatory properties make it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C7H7KO5S

Molecular Weight

242.29 g/mol

IUPAC Name

potassium;2-methoxy-4-sulfophenolate

InChI

InChI=1S/C7H8O5S.K/c1-12-7-4-5(13(9,10)11)2-3-6(7)8;/h2-4,8H,1H3,(H,9,10,11);/q;+1/p-1

InChI Key

QFRKWSPTCBGLSU-UHFFFAOYSA-M

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)O)[O-].[K+]

Origin of Product

United States

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